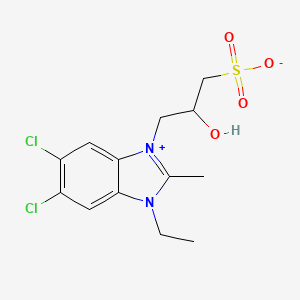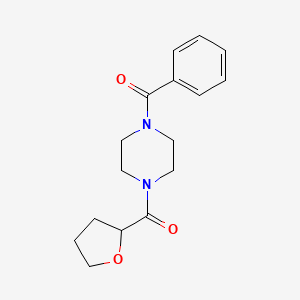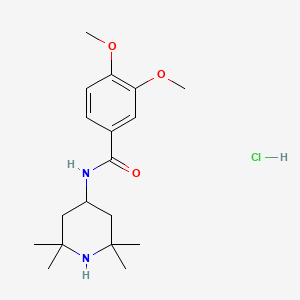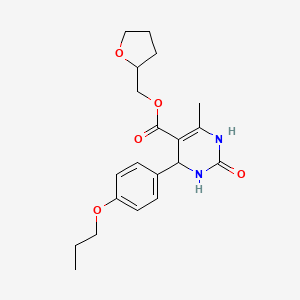![molecular formula C25H26N2O3 B5228642 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5228642.png)
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK activity, 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide prevents the activation of downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been shown to have selective activity against cancer cells, with minimal effects on normal cells. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells, good pharmacokinetic properties, and well-tolerated profile. However, there are also limitations to its use, such as the need for further optimization of dosing and scheduling, as well as the need for more studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, including the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other chemotherapy agents. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, as well as its potential for use in other types of cancer.
Méthodes De Synthèse
The synthesis method of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide involves several steps, including the synthesis of 3-acetylbenzaldehyde, the synthesis of 4-(2-furyl)phenylhydrazine, and the coupling of the two compounds with piperidinecarboxylic acid. The final product is obtained through purification and isolation methods. The synthesis of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been described in detail in various research articles, and the compound has been synthesized successfully in several laboratories.
Applications De Recherche Scientifique
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to have inhibitory effects on various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has also been shown to have synergistic effects when used in combination with other chemotherapy agents, such as rituximab and lenalidomide.
Propriétés
IUPAC Name |
1-[(3-acetylphenyl)methyl]-N-[4-(furan-2-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18(28)21-6-2-5-19(15-21)16-27-13-3-7-22(17-27)25(29)26-23-11-9-20(10-12-23)24-8-4-14-30-24/h2,4-6,8-12,14-15,22H,3,7,13,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQKDCXEMIHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)


![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5228612.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5228639.png)